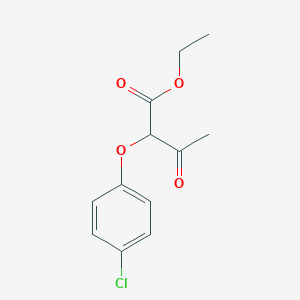
Ethyl 2-(4-chlorophenoxy)acetoacetate
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4 . It is a derivative of ethyl acetoacetate, which is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile in an SN2 reaction to form a new C-C bond . The specific synthesis process for this compound might involve similar steps, but with the introduction of a 4-chlorophenoxy group.Molecular Structure Analysis
The molecular structure of this compound consists of a 4-chlorophenoxy group attached to an acetoacetate ester . The acetoacetate part of the molecule contains two carbonyl groups, each with an alpha-carbon that has hydrogens that are easily abstracted .Chemical Reactions Analysis
Ethyl acetoacetate, a related compound, is known to undergo a variety of reactions, including keto-enol tautomerism and nucleophilic substitution . This compound may undergo similar reactions, with the 4-chlorophenoxy group potentially influencing the reactivity of the molecule.Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized and evaluated for its antimicrobial and antioxidant susceptibilities. This compound, similar in structure to Ethyl 2-(4-chlorophenoxy)acetoacetate, demonstrated potential in vitro antimicrobial and antioxidant activities, indicating its usefulness in research focused on these areas (Kumar et al., 2016).
Synthesis and Structural Analysis
- The synthesis of compounds related to this compound, such as Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been reported. These studies often involve Knoevenagel condensation reactions, providing valuable insights into synthetic methods that could be applicable to this compound. The structural proof of these molecules is typically obtained through spectral studies and confirmed by X-ray diffraction studies, highlighting the importance of these techniques in the structural analysis of similar compounds (Kumar et al., 2016).
Applications in Corrosion Inhibition
- Quantum chemical calculations have been performed on compounds related to this compound to determine their inhibition efficiencies as corrosion inhibitors. These studies reveal the relationship between the molecular structure of such compounds and their inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Environmental Degradation Studies
- Research on the degradation of related chlorophenoxyacetic acids provides insights into the environmental behavior of this compound. These studies are essential for understanding how such compounds break down in the environment and the potential formation of by-products, contributing to environmental science and pollution studies (Sun & Pignatello, 1993).
Allelochemical Research
- Ethyl 2-methyl acetoacetate, a compound structurally similar to this compound, has been studied for its allelochemical properties, specifically its inhibitory effects on marine unicellular algae. These findings could imply potential research avenues for this compound in allelopathy and plant biology, exploring its effects on plant growth and ecological interactions (Yang et al., 2011).
Mécanisme D'action
Target of Action
Ethyl 2-(4-chlorophenoxy)acetoacetate, also known as 2-(4-Chlorophenoxy)acetoacetic acid ethyl ester , is a chemical compound that is used in various pharmaceutical and chemical applications
Mode of Action
It is known that acetoacetic ester (ethyl acetoacetate), a similar compound, is an extremely useful molecule that can be used to make ketones and other molecules . It undergoes a transformation from Beta-Ketoester to Ketone . The enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions .
Biochemical Pathways
Related compounds like ethyl acetoacetate are known to participate in reactions such as the claisen condensation , which results in the formation of β-keto esters .
Result of Action
Related compounds like ethyl acetoacetate are known to be used in the synthesis of various other compounds .
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZRJCFCVJFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)
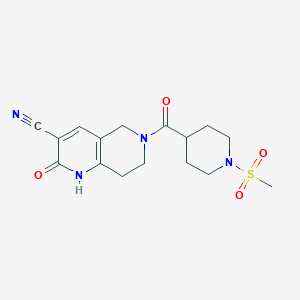
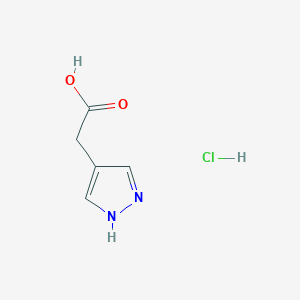
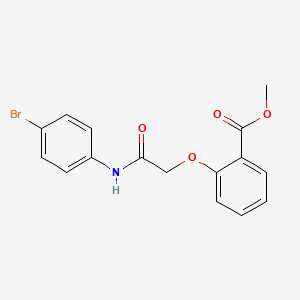
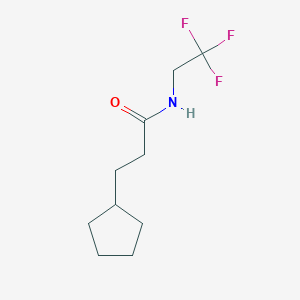

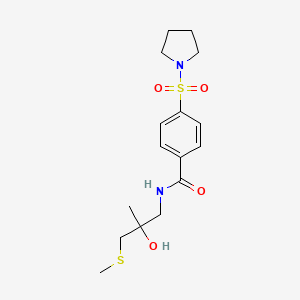
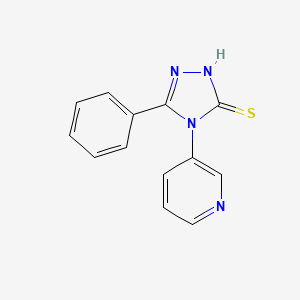
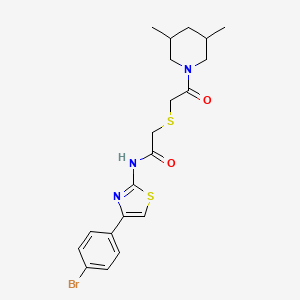

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)
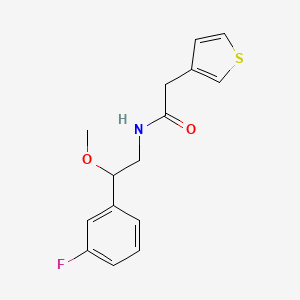
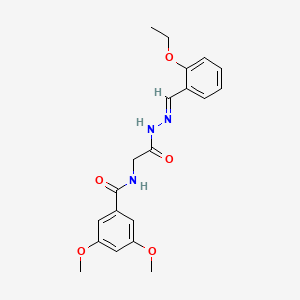
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
